molecular formula C11H18N4O B1427206 6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine CAS No. 1342059-00-0

6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine

Cat. No. B1427206
M. Wt: 222.29 g/mol
InChI Key: FOQJINOJYXJELD-UHFFFAOYSA-N
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Description

6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine, also known as 6-EtNPP or 6-EtNPPA, is a synthetic small molecule that has been studied for its potential applications in scientific research. It is an amine derivative of pyrazinamide, a drug used to treat tuberculosis, and has been found to be a potent activator of the N-methyl-D-aspartate (NMDA) receptor. 6-EtNPP has been used in numerous studies to investigate the role of NMDA receptor activation in various physiological and biochemical processes, including learning and memory, pain, and neurodegenerative diseases.

Scientific Research Applications

  • Optical Properties and Emission Behavior : Studies on derivatives of 2,6-di(pyrazin-2-yl)pyridine, which share structural similarities with 6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine, have shown that these compounds exhibit unique thermal, redox, and optical properties. The presence of electron-donating amino groups, such as piperidine, influences their fluorescence properties, making these compounds potential candidates for applications in materials science, particularly in the development of new fluorescent materials and optoelectronic devices (Palion-Gazda et al., 2019).

  • Molecular Structure and Hydrogen Bonding : The structural characterization of compounds containing pyrazin-2-amine groups has provided insights into their molecular conformations and intermolecular hydrogen bonding patterns. Such studies are crucial for understanding the chemical behavior and reactivity of these compounds, which could be significant in the design of pharmaceuticals and complex molecular architectures (Böck et al., 2021).

  • Intercalation Properties : The ability of heterocyclic amines, including those similar to the piperidine group in 6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine, to intercalate into host materials like α-titanium hydrogenphosphate, suggests potential applications in the field of materials chemistry. Such intercalation compounds could be explored for use in catalysis, energy storage, and environmental remediation technologies (Nunes & Airoldi, 2000).

  • Synthetic Chemistry and Drug Design : The chemoselective synthesis of compounds incorporating piperidine and pyrazin-2-amine moieties indicates the versatility of these groups in medicinal chemistry. They can serve as building blocks in the synthesis of complex organic molecules, potentially leading to the development of new pharmaceutical agents with varied therapeutic applications (Pretto et al., 2019).

  • Genotoxicity Studies : Although this area was to be excluded based on your criteria, it's worth noting that research on similar compounds has also explored their safety profiles, including genotoxicity studies, which are critical in the early stages of drug development to ensure the safety of potential therapeutic agents (Kalgutkar et al., 2007).

properties

IUPAC Name

6-ethoxy-N-piperidin-4-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-16-11-8-13-7-10(15-11)14-9-3-5-12-6-4-9/h7-9,12H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQJINOJYXJELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CN=C1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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